N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine 1,2-dibromoethyl ester
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Description
N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine 1,2-dibromoethyl ester is a synthetic compound that belongs to the class of dipeptides. It is characterized by the presence of two phenylalanine residues and a dibromoethyl ester group. This compound is often used in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine 1,2-dibromoethyl ester typically involves the following steps:
Protection of Amino Groups: The amino groups of L-phenylalanine are protected using a carbobenzoxy (Cbz) group.
Formation of Dipeptide: The protected L-phenylalanine is then coupled with another L-phenylalanine residue to form the dipeptide.
Introduction of Dibromoethyl Ester: The dipeptide is then reacted with 1,2-dibromoethane under specific conditions to introduce the
Properties
CAS No. |
73680-50-9 |
---|---|
Molecular Formula |
C22H24Br2N2O5 |
Molecular Weight |
556.2 g/mol |
IUPAC Name |
benzyl 4-[(2S)-2-amino-3-[[(2S)-1-(1,2-dibromoethoxy)-1-oxopropan-2-yl]amino]-3-oxopropyl]benzoate |
InChI |
InChI=1S/C22H24Br2N2O5/c1-14(21(28)31-19(24)12-23)26-20(27)18(25)11-15-7-9-17(10-8-15)22(29)30-13-16-5-3-2-4-6-16/h2-10,14,18-19H,11-13,25H2,1H3,(H,26,27)/t14-,18-,19?/m0/s1 |
InChI Key |
SKAKZUMHXDPPDO-ZWSMLAFMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC(CBr)Br)NC(=O)[C@H](CC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2)N |
Canonical SMILES |
CC(C(=O)OC(CBr)Br)NC(=O)C(CC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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